molecular formula C19H13BrClNO4S2 B3702943 2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

Cat. No.: B3702943
M. Wt: 498.8 g/mol
InChI Key: AIZIUORFVVXUMS-LZYBPNLTSA-N
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Description

2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfur atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a substituted benzaldehyde with thiourea in the presence of a base to form the thiazolidinone ring.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxylating agent.

    Final coupling: The final step involves the coupling of the intermediate with acetic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and its effects on cellular pathways.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-THIAZOLIDIN-3-YL]ACETIC ACID: Similar structure but lacks the sulfur atom in the thiazolidinone ring.

    2-[(5E)-5-({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of both bromine and chlorine atoms, along with the sulfur-containing thiazolidinone ring, makes 2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID unique. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClNO4S2/c20-13-5-6-15(26-10-11-3-1-2-4-14(11)21)12(7-13)8-16-18(25)22(9-17(23)24)19(27)28-16/h1-8H,9-10H2,(H,23,24)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZIUORFVVXUMS-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 3
2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 4
2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 6
2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

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